
N-butyl-3-hydroxypiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3-hydroxypiperidine-1-carboxamide, also known as BPC-157, is a synthetic peptide consisting of 15 amino acids. It was first isolated from the gastric juices of rats and has been shown to have a wide range of biological effects. BPC-157 has been extensively studied for its potential therapeutic applications in wound healing, tissue repair, and inflammation.
Mécanisme D'action
The exact mechanism of action of N-butyl-3-hydroxypiperidine-1-carboxamide is not fully understood. It is believed to act through a number of different pathways, including the promotion of cell proliferation, the stimulation of angiogenesis, and the modulation of inflammatory processes. This compound has also been shown to interact with growth factors and cytokines, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the production of collagen and other extracellular matrix proteins, which are essential for tissue repair and wound healing. This compound has also been shown to reduce inflammation by modulating the activity of immune cells and cytokines. In addition, this compound has been shown to promote angiogenesis, which is essential for the growth of new blood vessels and the delivery of nutrients and oxygen to tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-3-hydroxypiperidine-1-carboxamide has several advantages for use in lab experiments. It is stable and can be easily synthesized using standard peptide synthesis techniques. It is also relatively inexpensive compared to other peptides. However, this compound has some limitations. It has poor oral bioavailability and must be administered via injection. In addition, there is limited information on the long-term safety of this compound.
Orientations Futures
There are many potential future directions for research on N-butyl-3-hydroxypiperidine-1-carboxamide. One area of interest is the use of this compound in the treatment of musculoskeletal injuries, such as tendon and ligament tears. Another area of interest is the use of this compound in the treatment of inflammatory bowel disease. There is also interest in exploring the potential neuroprotective effects of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is interest in developing new formulations of this compound with improved bioavailability and safety profiles.
Méthodes De Synthèse
N-butyl-3-hydroxypiperidine-1-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) methods. The amino acid sequence is assembled on a solid resin support, and each amino acid is added sequentially using a coupling reagent. The peptide is then cleaved from the resin support and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-butyl-3-hydroxypiperidine-1-carboxamide has been shown to have a wide range of therapeutic applications in preclinical studies. It has been demonstrated to accelerate wound healing, promote tendon and ligament healing, and reduce inflammation. This compound has also been shown to have neuroprotective effects and to promote angiogenesis.
Propriétés
IUPAC Name |
N-butyl-3-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-3-6-11-10(14)12-7-4-5-9(13)8-12/h9,13H,2-8H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVOKCJZWBUVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

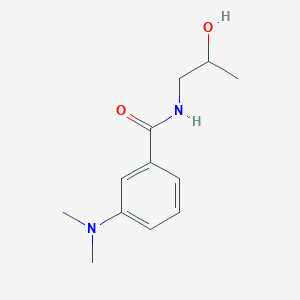
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)

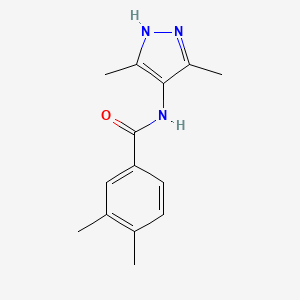
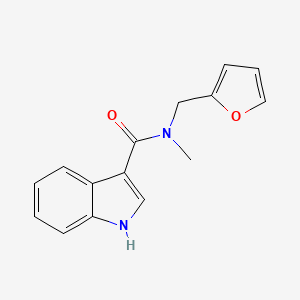
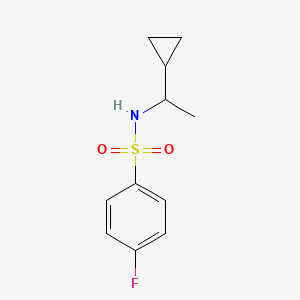

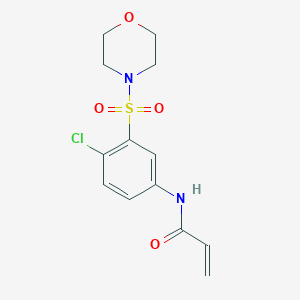
![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)
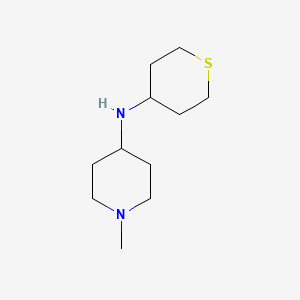
![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)
![Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B7541690.png)
![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate](/img/structure/B7541701.png)